molecular formula C15H15N3O2 B11852110 N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide CAS No. 391235-61-3

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide

Cat. No.: B11852110
CAS No.: 391235-61-3
M. Wt: 269.30 g/mol
InChI Key: OXHJDNGDELLNCA-UHFFFAOYSA-N
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Description

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide is a compound belonging to the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This is followed by further functionalization to introduce the methoxy and acetamide groups . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound’s ability to penetrate biological membranes and its selective cytotoxicity make it a promising candidate for further development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and acetamide groups enhance its solubility and bioavailability, making it more effective in various applications compared to other similar compounds .

Properties

CAS No.

391235-61-3

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-(8-methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide

InChI

InChI=1S/C15H15N3O2/c1-9(19)17-14-8-16-15-12-5-4-11(20-2)7-10(12)3-6-13(15)18-14/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19)

InChI Key

OXHJDNGDELLNCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C2C(=N1)CCC3=C2C=CC(=C3)OC

Origin of Product

United States

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